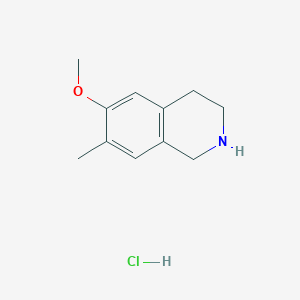

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6 and a methyl group at position 7 of the isoquinoline backbone. This compound is synthesized via methods such as alkylation, demethylation, or selective protection/deprotection of functional groups, as evidenced by protocols for analogous tetrahydroisoquinoline derivatives . Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.71 g/mol (based on related compounds in ). The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

6-methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-5-10-7-12-4-3-9(10)6-11(8)13-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTQUJPYTMGBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C=C1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction (MCR) approach, which improves atom economy and selectivity. For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrones using reagents like hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the C(1) position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can serve as intermediates for the synthesis of more complex molecules.

Scientific Research Applications

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Medicine: It serves as a precursor for the development of therapeutic agents targeting neurological disorders and other diseases.

Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in neuroinflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with similar tetrahydroisoquinoline derivatives:

Pharmacological and Toxicological Insights

- Neuroactivity : Unlike MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which induces Parkinsonism via neurotoxicity, 6-methoxy-7-methyl-THIQ lacks reported dopaminergic toxicity, likely due to its substitution pattern .

- Receptor Affinity: Compounds with dimethoxy groups (e.g., 6,7-dimethoxy-THIQ derivatives) show higher affinity for adrenergic and opioid receptors compared to mono-substituted analogs .

- Toxicity : N-Methyl-7,8-methylenedioxy-THIQ hydrochloride (a structurally similar compound) exhibits acute oral toxicity (LD₅₀: 250 mg/kg in rodents), suggesting caution in dosing for related derivatives .

Key Research Findings

Structure-Activity Relationships (SAR) :

- Methoxy and methyl groups at positions 6 and 7 confer moderate lipophilicity (logP ≈ 1.5–2.0), balancing blood-brain barrier penetration and solubility .

- Dimethoxy analogs (e.g., 6,7-dimethoxy-THIQ) exhibit stronger receptor binding but reduced metabolic stability due to increased oxidative susceptibility .

Therapeutic Potential: Tetrahydroisoquinoline derivatives are explored as nitric oxide synthase inhibitors () and AMPA receptor PET tracers (), though 6-methoxy-7-methyl-THIQ’s specific applications remain understudied.

Toxicological Data: Acute oral toxicity (LD₅₀) for similar compounds ranges from 200–500 mg/kg in rodents, with skin sensitization and aquatic toxicity noted for halogenated derivatives .

Biological Activity

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 2173997-16-3) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is . It has a molecular weight of approximately 187.67 g/mol. The structure includes a methoxy group and a methyl group at the 6 and 7 positions of the tetrahydroisoquinoline framework, respectively.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted that compounds similar to 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Antidepressant and Anxiolytic Properties

The compound has been investigated for its potential antidepressant and anxiolytic effects. In animal models, it has shown promise in reducing anxiety-like behaviors and depressive symptoms. These effects may be attributed to its influence on serotonin receptor activity .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of tetrahydroisoquinoline derivatives. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with multiple biological targets:

- Dopamine Receptors : Modulation of dopamine signaling pathways may contribute to its neuroprotective effects.

- Serotonin Receptors : The compound may enhance serotonin transmission, which is vital for mood regulation.

- Oxidative Stress Pathways : Some studies suggest that it may exert antioxidant effects by reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

Q & A

Q. Basic

- NMR : and NMR identify substituent positions (e.g., methoxy at C6 and methyl at C7).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 224.1).

- HPLC : Assesses purity (>95% by area normalization) using C18 columns and UV detection .

What safety protocols are recommended for handling this compound?

Q. Basic

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight, light-resistant containers at room temperature.

- Dispose via certified hazardous waste services, adhering to local regulations .

How can synthetic yield be optimized for this compound?

Q. Advanced

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions .

How to resolve enantiomeric purity in asymmetric synthesis?

Q. Advanced

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers.

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis .

How to design assays for evaluating biological activity in neuropharmacology?

Q. Advanced

- In Vitro Models : Test dopamine receptor binding affinity using radioligand displacement assays (e.g., -spiperone for D receptors).

- Comparative Analysis : Benchmark against known tetrahydroisoquinoline derivatives (e.g., salsolidine) to identify structure-activity trends .

How does the compound degrade under varying storage conditions?

Q. Advanced

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolysis of the methoxy group as a primary degradation pathway.

- Mitigation : Add antioxidants (e.g., BHT) to formulations and store under inert gas .

How to address contradictions in neurotoxicity data across similar compounds?

Q. Advanced

- Mechanistic Studies : Compare MPTP-induced parkinsonism models (which target mitochondrial Complex I) with the compound’s effects on neuronal viability.

- Metabolite Profiling : Identify neurotoxic metabolites (e.g., via LC-MS/MS) to clarify discrepancies .

How to validate analytical methods using deuterated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.